molecular formula C10H7F5O B6183893 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde CAS No. 2624137-56-8

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde

Cat. No.: B6183893
CAS No.: 2624137-56-8
M. Wt: 238.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of a benzaldehyde group substituted with a methyl group and a pentafluoroethyl group

Preparation Methods

The synthesis of 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde typically involves the introduction of the pentafluoroethyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Scientific Research Applications

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing its distribution within biological systems .

Comparison with Similar Compounds

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

    2-methyl-4-(trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a pentafluoroethyl group, resulting in different chemical and physical properties.

    4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde: Lacks the methyl group, which can influence its reactivity and applications.

    2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid: An oxidized form of the benzaldehyde, used in different chemical contexts.

Properties

CAS No.

2624137-56-8

Molecular Formula

C10H7F5O

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.